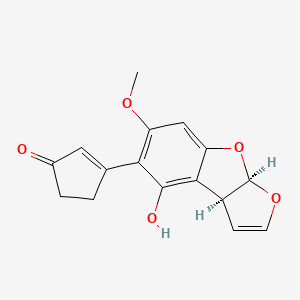
Aflatoxin D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aflatoxin D1, also known as this compound, is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation Mechanisms
AFD1 is primarily formed through the hydrolysis of the lactone ring of AFB1. This transformation occurs under various conditions, including heat treatment and chemical reactions with ammonia. Research indicates that AFD1 can be further degraded into less toxic or non-toxic products using microbial cultures or enzymatic treatments.
Table 1: Degradation Pathways of Aflatoxins
| Mycotoxin | Degradation Product | Degradation Method | Toxicity Level |
|---|---|---|---|
| Aflatoxin B1 | Aflatoxin D1 | Hydrolysis under heat | Moderate |
| This compound | Unknown fragments | Microbial degradation (e.g., D-Tox) | Low to non-toxic |
| Aflatoxin B2 | Aflatoxin D2 | Enzymatic treatment | Low |
Food Safety Applications
The detoxification of aflatoxins in food products is a critical area of research. AFD1 serves as an intermediate in the degradation process of more toxic aflatoxins like AFB1. Recent studies have demonstrated that food-grade cultures, such as D-Tox derived from Aspergillus oryzae, can effectively degrade both AFB1 and its derivative AFD1 in contaminated food products.
Case Study: D-Tox Application
- Study Overview : The efficacy of D-Tox in degrading aflatoxins was tested on various contaminated food items, including wheat, corn, and peanuts.
- Results : Over 70% of AFB1 was degraded when contaminated samples were boiled in D-Tox for one hour. Importantly, AFD1 was identified as a major transient product during this degradation process.
- Implications : This demonstrates that using microbial cultures can significantly enhance food safety by reducing aflatoxin levels before consumption .
Toxicity Assessments
While AFD1 is less toxic than its precursor, it still poses potential health risks. Studies have shown that chronic exposure to aflatoxins can lead to severe health issues, including liver cancer. Therefore, understanding the toxicity profile of AFD1 is essential for assessing its safety in food products.
Table 2: Toxicity Levels of Aflatoxins
| Mycotoxin | LD50 (µg/kg) | Health Risks |
|---|---|---|
| Aflatoxin B1 | 30-50 | Hepatotoxicity, carcinogenic |
| This compound | >200 | Lower risk compared to B1; still concerning |
| Aflatoxin G2 | >200 | Less toxic than B1 |
Bioremediation Potential
AFD1's role in bioremediation efforts is gaining attention. Researchers are exploring the use of enzymes like laccase from various fungal species to detoxify aflatoxins, including the conversion of AFB1 to less harmful derivatives such as AFD1. This enzymatic approach could provide a sustainable method for managing aflatoxin contamination in agricultural settings.
Case Study: Laccase Treatment
- Study Overview : The detoxification efficacy of laccase on aflatoxins was evaluated.
- Findings : Laccase demonstrated a higher efficiency in degrading aflatoxin G2 compared to AFB1; however, it still contributed to the formation of potentially harmful degradation products like AFD1.
- : While laccase treatment shows promise for bioremediation, further research is needed to minimize the toxicity associated with degradation products .
Propiedades
Número CAS |
52373-83-8 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
3-[(3aR,8bS)-8-hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-19-11-7-12-14(10-4-5-20-16(10)21-12)15(18)13(11)8-2-3-9(17)6-8/h4-7,10,16,18H,2-3H2,1H3/t10-,16+/m0/s1 |
Clave InChI |
JRUMBKYTDKXCJC-MGPLVRAMSA-N |
SMILES |
COC1=C(C(=C2C3C=COC3OC2=C1)O)C4=CC(=O)CC4 |
SMILES isomérico |
COC1=C(C(=C2[C@@H]3C=CO[C@@H]3OC2=C1)O)C4=CC(=O)CC4 |
SMILES canónico |
COC1=C(C(=C2C3C=COC3OC2=C1)O)C4=CC(=O)CC4 |
Sinónimos |
aflatoxin D1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















